molecular formula C5H9O7P-2 B1262804 2-deoxy-D-ribose 5-phosphate(2-)

2-deoxy-D-ribose 5-phosphate(2-)

Cat. No. B1262804
M. Wt: 212.09 g/mol
InChI Key: ALQNUOMIEBHXQG-CRCLSJGQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-deoxy-D-ribose 5-phosphate(2-) is dianion of 2-deoxy-D-ribose 5-phosphate arising from deprotonation of the phosphate OH groups;  major product at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 2-deoxy-D-ribose 5-phosphate.

Scientific Research Applications

Biocatalyst in Pharmaceutical Compound Synthesis

2-Deoxy-D-ribose 5-phosphate aldolase (DERA) is recognized for its role in the synthesis of enantiomerically pure mono- and dihydroxyaldehydes, crucial in pharmaceutically active compounds. This biocatalyst overcomes substrate and product inhibition by incorporating transport processes, allowing immobilization in a thin film for membrane support. Such advancements enable sophisticated process design in pharmaceutical synthesis (Zhang et al., 2017).

Enzyme Engineering for Improved Biochemical Processes

Various studies have focused on improving DERA's enzyme activity and substrate tolerance, particularly for non-phosphorylated substrates. This is achieved through mutational enhancements, leading to significant improvements in enzyme activity and substrate tolerance. Such advancements facilitate efficient biochemical processes, including the large-scale production of 2-deoxy-D-ribose, a critical component in drug manufacturing (Li et al., 2015).

Industrial Scale Biocatalysis

DERA's ability to form C–C bonds generating chiral centers makes it a valuable tool for producing key chiral compounds. Recent developments focus on overcoming challenges like low activity and poor stability, especially under high aldehyde concentrations. Advances in DERA variants from extremophilic microorganisms and computational design have been instrumental in enhancing its stability and catalytic activity for industrial applications (Fei et al., 2017).

Thermostable Variants for Robust Biochemical Applications

Studies have revealed thermostable variants of DERA, exhibiting optimal activity at high temperatures and remarkable resistance to acetaldehyde. Such enzymes, obtained from extremophiles like Hyperthermus butylicus, demonstrate great potential for robust biochemical applications where stability under extreme conditions is crucial (Wang et al., 2010).

Enhancing Catalytic Activity Through Rational Design

Efforts in rational design have led to identifying mutations that enhance the catalytic activity of DERA. This strategy has proved effective in increasing the enzyme's efficiency in reactions involving 2-deoxy-D-ribose-5-phosphate, thereby paving the way for optimized biocatalytic processes (He et al., 2021).

properties

Product Name

2-deoxy-D-ribose 5-phosphate(2-)

Molecular Formula

C5H9O7P-2

Molecular Weight

212.09 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/p-2/t4-,5+/m0/s1

InChI Key

ALQNUOMIEBHXQG-CRCLSJGQSA-L

Isomeric SMILES

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O

Canonical SMILES

C(C=O)C(C(COP(=O)([O-])[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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